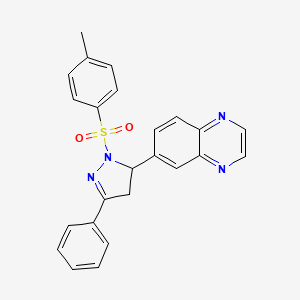

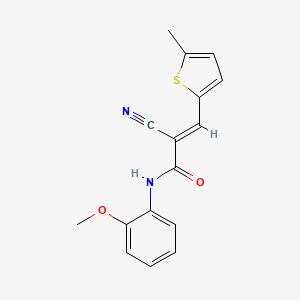

![molecular formula C24H22N4O3 B2779431 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 902960-58-1](/img/structure/B2779431.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidinetetraone . It is synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidinetetraone derivatives in good to excellent isolated yields . Major advantages of this methodology include the use of green solvent, short reaction time, catalyst-free, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Molecular Structure Analysis

The molecular structure of this compound is derived from dihydropyrido[2,3-d]pyrimidinetetraone . A molecular docking study of the compounds showed overall very effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This reaction is efficient and provides good to excellent yields .Scientific Research Applications

Antimicrobial Activity

The pyrido[2,3-d]pyrimidin-4(1H)-ones, which include the compound , have been identified for their broad-spectrum antibacterial activity . This class of compounds has shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. Their ability to inhibit bacterial growth can be pivotal in addressing antibiotic resistance.

Green Chemistry Synthesis

The compound’s synthesis protocol aligns with green chemistry principles, utilizing water as a solvent and DBU under microwave irradiation . This environmentally friendly approach not only yields the compound efficiently but also allows the reaction medium to be recycled, reducing waste and energy consumption.

Cardiovascular Disease Treatment

Derivatives of this compound have been explored as inhibitors of the enzyme MPO (myeloperoxidase), which is implicated in cardiovascular disorders . By inhibiting MPO, these compounds could potentially be used in the treatment or prophylaxis of heart failure and coronary artery disease.

Cancer Research

The compound’s derivatives have shown promise as anticancer agents, with in vitro screening indicating effectiveness against various cancer cell lines . Their ability to induce cell wall deformation and cell detachment suggests potential for use in cancer therapies.

Tyrosinase Inhibition

Some derivatives have been evaluated as potent tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for treatments of conditions like hyperpigmentation and for cosmetic applications.

Drug Delivery Systems

Strontium-based nanoparticles, which can be derived from similar compounds, are utilized in targeted drug delivery systems . These systems can enhance the efficacy of therapeutics by directing them to specific sites within the body, thereby reducing side effects and improving patient outcomes.

properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-16-8-6-9-17(2)21(16)26-20(29)15-27-22-19(12-7-13-25-22)23(30)28(24(27)31)14-18-10-4-3-5-11-18/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHELGKGOMXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

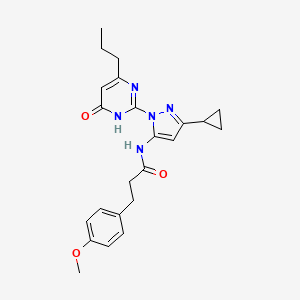

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

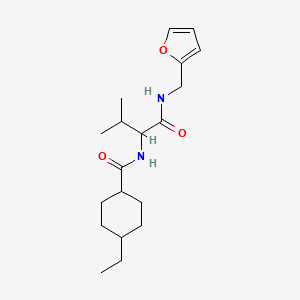

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

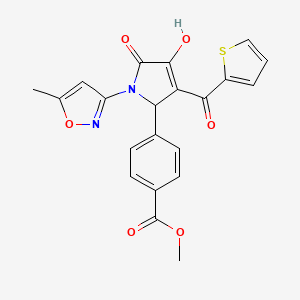

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)